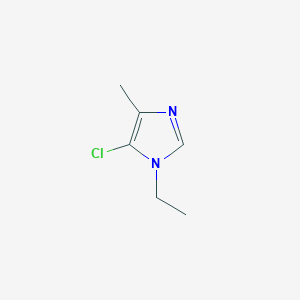

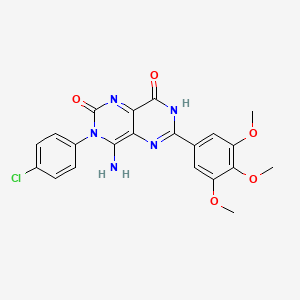

![molecular formula C17H15BrN2O B2662520 (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 202826-97-9](/img/structure/B2662520.png)

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and possesses unique structural and chemical properties that make it suitable for various research applications.

Scientific Research Applications

Amination Reactions and Synthesis of Complex Molecules

A key application of related indole derivatives involves their role in amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems. These processes are crucial for synthesizing benzophenone imines and N-aryl-substituted indoles, contributing significantly to the synthesis of new antibiotics and other pharmacologically active compounds (Grasa et al., 2001).

Antimicrobial and Antitumor Applications

Compounds structurally similar to (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one have demonstrated promising antimicrobial and antitumor activities. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have shown high efficiency against bacterial strains and cytotoxicity against cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (Hassaneen et al., 2019).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition, where derivatives of (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one, particularly isatin derivatives, have been used synergistically with zinc oxide nanoparticles. This combination has demonstrated enhanced impedance against corrosion of mild steel in acidic environments, marking a significant advancement in materials science and engineering (Al-Mosawi et al., 2020).

Advanced Synthesis Techniques

Research into the palladium-catalyzed synthesis of indoles and isoquinolines using in situ generated phosphinimine from related compounds has opened up new avenues for synthesizing polysubstituted indoles and isoquinolines. This method offers high efficiency and excellent functional group compatibility, which is crucial for the synthesis of complex organic molecules with potential pharmacological activities (Zhou et al., 2017).

properties

IUPAC Name |

5-bromo-3-(4-propan-2-ylphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c1-10(2)11-3-6-13(7-4-11)19-16-14-9-12(18)5-8-15(14)20-17(16)21/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOGKFMRGLBESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

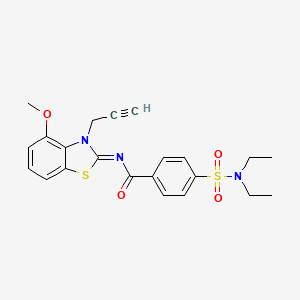

![Methyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2662438.png)

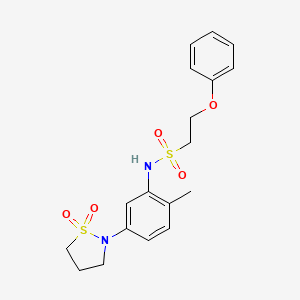

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)

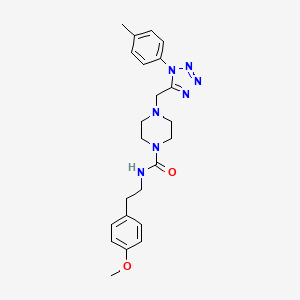

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)

![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2662460.png)